![molecular formula C13H6Br2O2 B8341479 3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)

3,8-Dibromo-6H-benzo[c]chromen-6-one

Overview

Description

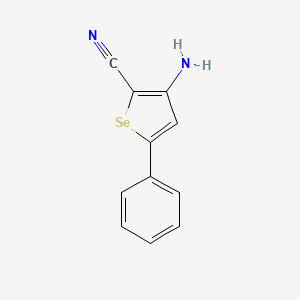

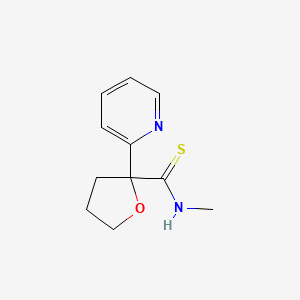

3,8-Dibromo-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H6Br2O2 It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two bromine atoms at the 3 and 8 positions of the chromen-6-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Synthesis from 2,7-dibromo-9H-fluoren-9-one:

Reagents: 2,7-dibromo-9H-fluoren-9-one, trifluoroacetic acid (CF3COOH), sodium carbonate (Na2CO3).

Conditions: The reaction is carried out by dissolving 2,7-dibromo-9H-fluoren-9-one in trifluoroacetic acid and adding sodium carbonate at 0°C. The mixture is then brought to room temperature and stirred for 48 hours.

-

Alternative Method:

Reagents: 2,7-dibromofluorenone, sodium percarbonate, trifluoroacetic acid, dichloromethane.

Conditions: The reaction involves dissolving 2,7-dibromofluorenone in dry dichloromethane, adding trifluoroacetic acid, and then sodium percarbonate at intervals. The reaction is continued at room temperature for 72 hours.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as sodium perborate monohydrate.

Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.

Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.

-

Substitution:

Reagents: Various nucleophiles can be used for substitution reactions.

Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.

Products: Substituted derivatives of this compound.

Scientific Research Applications

Applications in Chemistry:

Synthesis of Derivatives:

Applications in Biology and Medicine:

Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.

Applications in Industry:

Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .

Comparison with Similar Compounds

3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A): This compound is a hydroxylated derivative of 6H-benzo[c]chromen-6-one and is known for its potential health benefits, including anti-aging properties.

6H-benzo[c]chromen-6-one Derivatives: Various derivatives of 6H-benzo[c]chromen-6-one have been synthesized and studied for their biological activities, including their potential as phosphodiesterase inhibitors.

Uniqueness:

Properties

Molecular Formula |

C13H6Br2O2 |

|---|---|

Molecular Weight |

353.99 g/mol |

IUPAC Name |

3,8-dibromobenzo[c]chromen-6-one |

InChI |

InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |

InChI Key |

IBZHTLSDRSBIJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine](/img/structure/B8341396.png)

![1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone](/img/structure/B8341410.png)

![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)

![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)

![Tert-butyl 2-amino-4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}benzoate](/img/structure/B8341495.png)

![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)